molecular formula C19H13FN2O2S2 B11556467 Methyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Methyl {[3-cyano-4-(4-fluorophenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11556467
M. Wt: 384.5 g/mol
InChI Key: JUMFKKHZLUPADK-UHFFFAOYSA-N
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Description

METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of cyano, fluorophenyl, thiophene, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing palladium catalysts and organoboron reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[3-CYANO-4-(4-FLUOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C19H13FN2O2S2

Molecular Weight

384.5 g/mol

IUPAC Name

methyl 2-[3-cyano-4-(4-fluorophenyl)-6-thiophen-2-ylpyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C19H13FN2O2S2/c1-24-18(23)11-26-19-15(10-21)14(12-4-6-13(20)7-5-12)9-16(22-19)17-3-2-8-25-17/h2-9H,11H2,1H3

InChI Key

JUMFKKHZLUPADK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C(=CC(=N1)C2=CC=CS2)C3=CC=C(C=C3)F)C#N

Origin of Product

United States

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